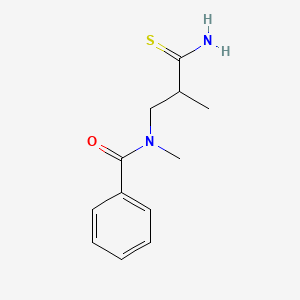

N-(2-carbamothioyl-2-methylethyl)-N-methylbenzamide

Overview

Description

N-(2-carbamothioyl-2-methylethyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cholinesterase Inhibition

N-(2-carbamothioyl-2-methylethyl)-N-methylbenzamide, commonly referred to as DEET, is primarily known for its use as an insect repellent. However, research indicates it also has the capacity to inhibit cholinesterase activity in insect and mammalian nervous systems. The inhibition of cholinesterase, an enzyme necessary for the proper functioning of the nervous system, suggests potential applications in studying enzyme activity and interactions with various chemicals, such as insecticides. The combination of DEET with carbamate insecticides was shown to enhance the toxicity of carbamates, which are known to block acetylcholinesterase. These findings underscore the importance of considering the interactions and potential risks when combining DEET with other chemicals (Corbel et al., 2009).

Antibacterial Activity

Studies involving nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide (where R = diphenyl and ethylbutyl) revealed significant antibacterial properties. The synthesized metal complexes were found to be more effective in combating bacterial infections than the thiourea derivative ligands alone. The research suggests the potential application of these complexes in developing new antibacterial agents with enhanced efficacy (Saeed et al., 2010).

Agriculture: Carrier Systems for Fungicides

In the agricultural sector, polymeric and solid lipid nanoparticles have been employed as carrier systems for the sustained release of carbendazim and tebuconazole, fungicides commonly used for the prevention and control of fungal diseases in plants. Encapsulation of these fungicides in nanoparticles altered their release profiles, reduced environmental toxicity, and decreased toxicity to humans. The development of such carrier systems offers innovative approaches for plant disease treatment and prevention, ensuring efficient fungicide delivery and reduced environmental impact (Campos et al., 2015).

Catalytic Activity

Research into the catalytic properties of oxorhenium(V) complexes with the S,O bidentate thiourea ligand, specifically N-(Diethylcarbamothioyl)-4-methylbenzamide, has revealed insights into their potential applications. These complexes demonstrated the ability to catalyze oxidation reactions efficiently, with the dimeric complex displaying notable catalytic activity and high selectivity. This suggests potential applications in various industrial processes where such catalytic properties can be harnessed (Bozkurt et al., 2019).

Properties

IUPAC Name |

N-(3-amino-2-methyl-3-sulfanylidenepropyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-9(11(13)16)8-14(2)12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZALWGCMJFLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)C1=CC=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

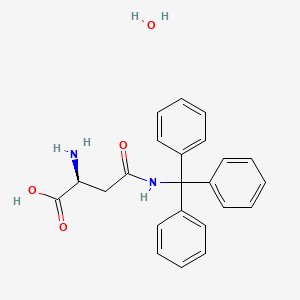

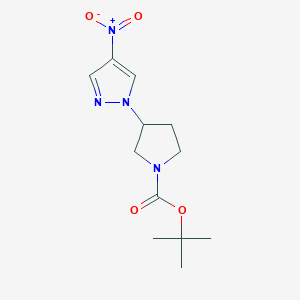

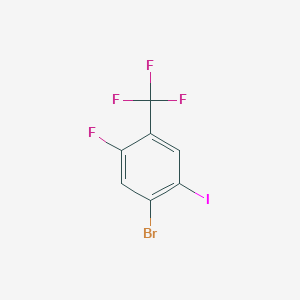

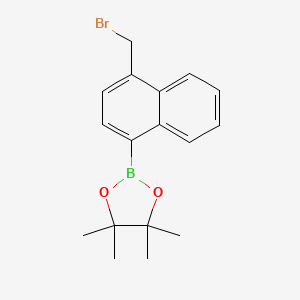

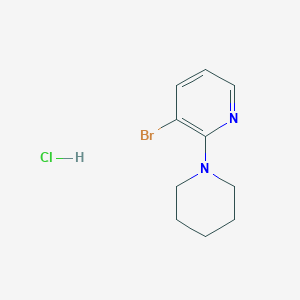

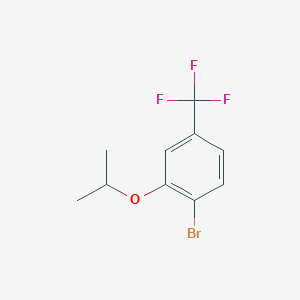

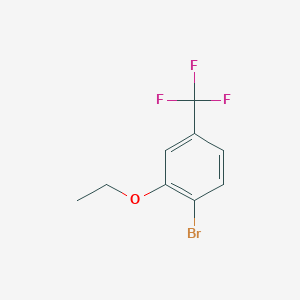

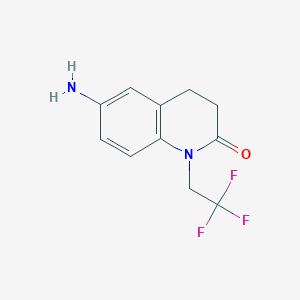

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.